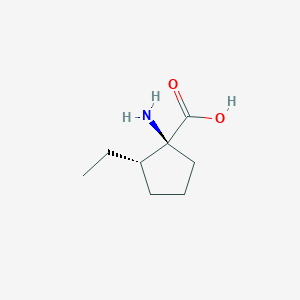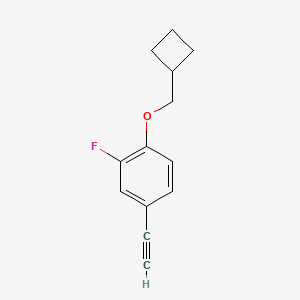
N-(2-Ethynylphenyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethynylphenyl)propane-1-sulfonamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylphenyl)propane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethynylaniline and propane-1-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-ethynylaniline is reacted with propane-1-sulfonyl chloride in an appropriate solvent like dichloromethane at a controlled temperature, typically around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethynylphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethynylphenyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-Ethynylphenyl)propane-1-sulfonamide exerts its effects involves:
Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the structure of natural substrates.
Pathways Involved: The compound can interfere with metabolic pathways, particularly those involving folic acid synthesis in microorganisms, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Ethynylphenyl)propane-1-sulfonamide: Similar structure but with the ethynyl group at the 3-position.
N-(4-Ethynylphenyl)propane-1-sulfonamide: Ethynyl group at the 4-position.
Uniqueness
N-(2-Ethynylphenyl)propane-1-sulfonamide is unique due to the position of the ethynyl group, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
Eigenschaften
Molekularformel |
C11H13NO2S |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
N-(2-ethynylphenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C11H13NO2S/c1-3-9-15(13,14)12-11-8-6-5-7-10(11)4-2/h2,5-8,12H,3,9H2,1H3 |
InChI-Schlüssel |
IGWOSJXXXUSWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)






![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)


